(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Beschreibung
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 1,3,5-trimethylpyrazole-based methanone group. Its structural complexity arises from the integration of two pharmacologically relevant heterocycles: the 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, and the pyrazole ring, often associated with bioactivity in medicinal chemistry . Though direct biological data for this compound is scarce in the provided evidence, its design aligns with strategies for optimizing pharmacokinetic properties in drug discovery.
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-16(12(2)22(3)20-11)18(24)23-8-4-5-13(10-23)9-15-19-17(21-25-15)14-6-7-14/h13-14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXTVTOHXRMIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Formation of the Oxadiazole Ring: : The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of a suitable nitrile oxide with an amidoxime under acidic conditions.
-
Attachment to Piperidine: : The oxadiazole derivative is then reacted with a piperidine derivative. This step typically involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the piperidine ring.
-
Formation of the Pyrazole Ring: : The final step involves the formation of the pyrazole ring. This can be done through the reaction of a suitable hydrazine derivative with a 1,3-diketone under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibitors or receptor modulators.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole and pyrazole rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with pyrazole- and oxadiazole-containing derivatives reported in medicinal chemistry. Below is a comparative analysis based on available evidence and analogous structures:
| Feature | Target Compound | Analogous Compound (5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone) | General Trends in Heterocycles |
|---|---|---|---|
| Core Structure | Piperidine-linked oxadiazole and trimethylpyrazole | Pyrazoline-linked diphenylpyrazole and pyridine | Piperidine enhances conformational flexibility; pyrazoline/pyrazole systems favor π-π interactions |
| Substituents | Cyclopropyl (oxadiazole), 1,3,5-trimethyl (pyrazole) | Phenyl groups (pyrazole and pyrazoline) | Cyclopropyl improves metabolic stability; phenyl groups increase lipophilicity |
| Bioactivity | Hypothesized CNS or antimicrobial activity (based on structural analogy) | Reported antimicrobial and anti-inflammatory properties | Pyrazole derivatives often exhibit antimicrobial/anti-inflammatory effects |
| Synthetic Complexity | Moderate (oxadiazole formation via cyclization; piperidine functionalization) | High (multi-step pyrazoline synthesis with phenyl substitutions) | Oxadiazoles require nitrile oxide intermediates; pyrazolines involve chalcone precursors |
| Solubility | Likely low (cyclopropyl and trimethyl groups reduce polarity) | Low (due to aromatic phenyl groups) | Bulky substituents often decrease aqueous solubility |
Key Observations:
Oxadiazole vs. Pyrazoline : The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to the pyrazoline ring in the analogue, as oxadiazoles are less prone to oxidative degradation .
Chirality Considerations : While the target compound’s stereochemical configuration is unspecified, Pasteur’s foundational work on molecular chirality emphasizes that stereoisomerism could critically influence its bioactivity .
Research Findings and Limitations
- Structural Insights : The integration of a piperidine spacer may facilitate binding to enzymes or receptors requiring a specific spatial arrangement, as seen in kinase inhibitors.
- Synthetic Challenges : Oxadiazole synthesis (e.g., via [3+2] cycloaddition) and piperidine functionalization steps are critical bottlenecks, requiring optimized conditions to avoid side reactions.
- Data Gaps: No direct biological or crystallographic data for the target compound is available in the provided evidence. Further studies using tools like SHELX (for crystallography) or in vitro assays are needed .
Biologische Aktivität
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Cyclopropyl moiety : Contributes to the compound's unique pharmacological profile.
- Oxadiazole ring : Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
- Piperidine and pyrazole groups : These enhance the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 316.42 g/mol.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The 1,2,4-oxadiazole core has been associated with various biological activities including:
- Inhibition of tumor growth : Compounds containing oxadiazole rings have shown efficacy against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 7.5 |
| 3T3-L1 | 10.0 |
The proposed mechanisms of action for oxadiazole derivatives include:
- Inhibition of key enzymes : Such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess activity against various bacterial strains:
- Gram-positive and Gram-negative bacteria : Including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Antitumor Efficacy
One study highlighted the synthesis of a series of oxadiazole derivatives, including the target compound. The derivatives were tested against a panel of human tumor cell lines:
- Results : The compound demonstrated a selective cytotoxic effect against renal cancer cells with an IC50 value of 1.14 µM .
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Prepare the 3-cyclopropyl-1,2,4-oxadiazole moiety via cyclization of amidoximes with acyl chlorides under basic conditions .
- Step 2 : Functionalize the piperidine ring by alkylation with the oxadiazole-methyl group using coupling agents like DCC/DMAP .
- Step 3 : Attach the 1,3,5-trimethylpyrazole-carboxamide via nucleophilic acyl substitution, optimized with anhydrous solvents (e.g., THF) and catalytic triethylamine .
- Key Considerations : Monitor reaction progress using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and purify intermediates via recrystallization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous pyrazole-piperidine hybrids .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ≈ 414.2) and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinase activity) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK-293 or HeLa cells .
- Toxicity Profiling : Perform MTT assays at 10–100 µM concentrations to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modular Substitutions : Replace the cyclopropyl group with other substituents (e.g., trifluoromethyl, phenyl) to assess steric/electronic effects on target binding .
- Bioisosteric Replacements : Swap the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to study heterocycle-dependent activity .
- Data Analysis : Use multivariate statistical models (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
Q. What strategies mitigate instability of the oxadiazole-piperidine linkage under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC. Oxadiazoles are prone to hydrolysis at pH < 3 .
- Prodrug Design : Mask the oxadiazole with ester or carbamate groups to enhance stability in acidic environments (e.g., gastrointestinal tract) .
- Formulation Optimization : Use cyclodextrin encapsulation or lipid nanoparticles to protect labile moieties .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal platforms (e.g., biochemical vs. cell-based assays) to rule out false positives .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify non-specific interactions .
- Species-Specific Effects : Test activity in human vs. rodent cell lines to account for metabolic differences (e.g., cytochrome P450 variations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
